Cas no 923254-47-1 (4-2-(thiophen-2-yl)ethyl-4H-1,2,4-triazole-3-thiol)
4-2-(thiophen-2-yl)ethyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-[2-(2-thienyl)ethyl]-
- 4-2-(thiophen-2-yl)ethyl-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD08444400
- Inchi: 1S/C8H9N3S2/c12-8-10-9-6-11(8)4-3-7-2-1-5-13-7/h1-2,5-6H,3-4H2,(H,10,12)
- InChI Key: XIQUJXDLCFJLFS-UHFFFAOYSA-N
- SMILES: N1=CN(CCC2SC=CC=2)C(=S)N1
4-2-(thiophen-2-yl)ethyl-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B588435-50mg |
4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol |
923254-47-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B588435-100mg |
4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol |
923254-47-1 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B588435-500mg |
4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol |
923254-47-1 | 500mg |
$ 295.00 | 2022-06-07 | ||
| A2B Chem LLC | AV25411-2.5g |
4-(2-Thien-2-ylethyl)-4h-1,2,4-triazole-3-thiol |
923254-47-1 | 95% | 2.5g |
$565.00 | 2024-07-18 | |
| A2B Chem LLC | AV25411-5g |
4-(2-Thien-2-ylethyl)-4h-1,2,4-triazole-3-thiol |
923254-47-1 | 95% | 5g |
$818.00 | 2024-07-18 | |
| A2B Chem LLC | AV25411-10g |
4-(2-Thien-2-ylethyl)-4h-1,2,4-triazole-3-thiol |
923254-47-1 | 95% | 10g |
$1194.00 | 2024-07-18 | |
| A2B Chem LLC | AV25411-50mg |
4-(2-Thien-2-ylethyl)-4h-1,2,4-triazole-3-thiol |
923254-47-1 | 95% | 50mg |
$80.00 | 2024-07-18 | |
| A2B Chem LLC | AV25411-100mg |
4-(2-Thien-2-ylethyl)-4h-1,2,4-triazole-3-thiol |
923254-47-1 | 95% | 100mg |
$105.00 | 2024-07-18 | |
| A2B Chem LLC | AV25411-250mg |
4-(2-Thien-2-ylethyl)-4h-1,2,4-triazole-3-thiol |
923254-47-1 | 95% | 250mg |
$132.00 | 2024-07-18 | |
| A2B Chem LLC | AV25411-500mg |
4-(2-Thien-2-ylethyl)-4h-1,2,4-triazole-3-thiol |
923254-47-1 | 95% | 500mg |
$220.00 | 2024-07-18 |
4-2-(thiophen-2-yl)ethyl-4H-1,2,4-triazole-3-thiol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-2-(thiophen-2-yl)ethyl-4H-1,2,4-triazole-3-thiol
Chemical Profile of 4-2-(thiophen-2-yl)ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 923254-47-1)
4-2-(thiophen-2-yl)ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 923254-47-1) is a specialized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the triazole class, characterized by a three-membered nitrogen-containing ring fused with a thiophene moiety. The presence of both thiol (-SH) and ethyl substituents enhances its chemical reactivity, making it a versatile intermediate in the synthesis of more complex molecules.
The thiophen-2-yl group in the molecular structure imparts unique electronic properties, which can influence its interactions with biological targets. Thiophenes are well-known for their role in various pharmacological applications due to their ability to modulate enzyme activity and receptor binding. In particular, the combination of a triazole ring and a thiophene substituent has been explored in the development of antimicrobial, antiviral, and anticancer agents.
Recent studies have highlighted the potential of 4H-1,2,4-triazole derivatives as scaffolds for drug discovery. The triazole core is known for its stability and ability to form hydrogen bonds, which are critical for molecular recognition processes. The 3-thiol functional group further expands the chemical space available for derivatization, allowing for the creation of novel compounds with tailored biological activities.
One of the most promising applications of 4-2-(thiophen-2-yl)ethyl-4H-1,2,4-triazole-3-thiol is in the field of immunomodulation. Research has demonstrated that certain triazole-thiophene derivatives can interact with immune system receptors, potentially leading to the development of new immunotherapeutic agents. These compounds have shown promise in preclinical studies for their ability to modulate cytokine production and immune cell function.
The synthesis of 4H-1,2,4-triazole compounds often involves multi-step reactions that require precise control over reaction conditions. The introduction of the thiophen-2-yl group and the 3-thiol moiety necessitates careful consideration to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline these processes.
In addition to its pharmaceutical applications, CAS No. 923254-47-1 has shown potential in materials science. The unique electronic properties of thiophene-containing compounds make them suitable candidates for organic semiconductors and conductive polymers. Researchers are exploring ways to incorporate this molecule into novel materials that could enhance performance in electronic devices.
The biological activity of 4H-1,2,4-triazole-thiophene derivatives is influenced by various factors, including stereochemistry and solubility. Computational modeling has been instrumental in predicting how these molecules will interact with biological targets at the atomic level. This approach has helped researchers optimize lead compounds for better efficacy and reduced toxicity.
Current research efforts are focused on expanding the chemical library of triazole-thiophene compounds through innovative synthetic strategies. By leveraging cutting-edge techniques such as flow chemistry and biocatalysis, scientists aim to develop more efficient methods for producing these molecules on an industrial scale.
The role of 3-thiol groups in enhancing bioavailability cannot be overstated. Thiols are known to improve solubility and permeability across biological membranes, making them valuable in drug design. The incorporation of this functional group into CAS No. 923254-47-1 has been shown to enhance its pharmacokinetic properties.
Future studies are expected to delve deeper into the mechanisms by which thiophenyl-substituted triazoles exert their effects on biological systems. Understanding these interactions at a molecular level will be crucial for designing next-generation therapeutics with improved therapeutic indices.
The versatility of 4H-1,2,4-triazole-thiophene derivatives makes them attractive for interdisciplinary research spanning medicinal chemistry, materials science, and nanotechnology. As our understanding of these compounds grows, so too does their potential to address some of the most pressing challenges in modern medicine.
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